molecular formula C7H8N2O2 B147196 2-Methyl-3-nitroaniline CAS No. 603-83-8

2-Methyl-3-nitroaniline

Cat. No.: B147196
CAS No.: 603-83-8
M. Wt: 152.15 g/mol
InChI Key: HFCFJYRLBAANKN-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

It’s known that nitroaromatic compounds like 2-methyl-3-nitroaniline often interact with various enzymes and proteins within biological systems .

Mode of Action

It’s known to exhibit a stripping voltammetric behavior . This suggests that it may undergo redox reactions, potentially interacting with its targets in a way that alters their function.

Biochemical Pathways

Nitroaromatic compounds are often involved in redox reactions and can influence various biochemical pathways accordingly .

Pharmacokinetics

Like other nitroaromatic compounds, it’s likely to be absorbed and distributed throughout the body, metabolized by enzymatic processes, and excreted via renal or hepatic pathways .

Result of Action

Given its stripping voltammetric behavior , it may induce changes in the redox state of cells, potentially influencing cellular functions and processes.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other compounds can affect its solubility, stability, and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methyl-3-nitroaniline can be synthesized through the nitration of 2-methylaniline. The nitration process involves the reaction of 2-methylaniline with a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures . The reaction typically proceeds as follows:

C7H9N+HNO3C7H8N2O2+H2O\text{C}_7\text{H}_9\text{N} + \text{HNO}_3 \rightarrow \text{C}_7\text{H}_8\text{N}_2\text{O}_2 + \text{H}_2\text{O} C7​H9​N+HNO3​→C7​H8​N2​O2​+H2​O

Industrial Production Methods: On an industrial scale, this compound is produced by the reduction of 2,6-dinitrotoluene using hydrogen sulfide or sodium sulfide. . The reaction conditions involve the use of a suitable solvent and a controlled temperature to ensure the complete reduction of the nitro groups.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-3-nitroaniline undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The amino group can participate in electrophilic substitution reactions, such as acylation and sulfonation.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Acyl chlorides or sulfonyl chlorides in the presence of a base.

    Oxidation: Potassium permanganate in an acidic medium.

Major Products:

    Reduction: 2-Methyl-3-phenylenediamine.

    Substitution: N-acyl-2-methyl-3-nitroaniline or N-sulfonyl-2-methyl-3-nitroaniline.

    Oxidation: 2-Methyl-3-nitrobenzoic acid.

Scientific Research Applications

2-Methyl-3-nitroaniline has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various dyes and pigments.

    Biology: The compound is studied for its interactions with biological molecules and its potential use in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.

    Industry: It is used in the production of azo dyes and other industrial chemicals.

Comparison with Similar Compounds

2-Methyl-3-nitroaniline can be compared with other similar compounds such as:

  • 2-Methyl-6-nitroaniline
  • 4-Methyl-2-nitroaniline
  • 5-Methyl-2-nitroaniline
  • 2-Methyl-3-nitrophenol

Uniqueness: this compound is unique due to its specific substitution pattern, which influences its reactivity and applications. The presence of both the methyl and nitro groups on the aromatic ring provides distinct chemical properties that are exploited in various synthetic and industrial processes .

Properties

IUPAC Name

2-methyl-3-nitroaniline
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InChI

InChI=1S/C7H8N2O2/c1-5-6(8)3-2-4-7(5)9(10)11/h2-4H,8H2,1H3
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InChI Key

HFCFJYRLBAANKN-UHFFFAOYSA-N
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Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])N
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Molecular Formula

C7H8N2O2
Record name 2-METHYL-3-NITROANILINE
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DSSTOX Substance ID

DTXSID8025628
Record name 2-Methyl-3-nitroaniline
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Molecular Weight

152.15 g/mol
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Physical Description

2-methyl-3-nitroaniline appears as yellow rhombic needles (from water) or bright yellow powder. (NTP, 1992)
Record name 2-METHYL-3-NITROANILINE
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Boiling Point

581 °F at 760 mmHg (decomposes) (NTP, 1992)
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Solubility

less than 1 mg/mL at 73 °F (NTP, 1992)
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CAS No.

603-83-8
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Melting Point

198 °F (NTP, 1992)
Record name 2-METHYL-3-NITROANILINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common synthetic routes to obtain 2-Methyl-3-nitroaniline?

A1: One approach involves a multistep synthesis starting from this compound to synthesize specific indoline derivatives like 2-(4-nitroindolin-3-yl)acetic acid and ethyl 2-(4-aminoindolin-3-yl)acetate . Another method utilizes the regioselectivity of nitration reactions. Studies investigating the nitration of aniline and toluidine derivatives with nitric acid and sulfuric acid in acetic acid demonstrate the influence of protecting groups on product distribution. For example, nitration of N-(2-methylphenyl)succinimide yields a mixture of this compound (29%) and 2-methyl-5-nitroaniline (55%) due to the steric influence of the succinimide group .

Q2: How does this compound behave as a building block in organic synthesis?

A2: this compound serves as a versatile precursor for constructing various heterocyclic systems. It can act as a starting material in the synthesis of model chromophores related to the Gold Fluorescent Protein (GdFP) . Researchers have synthesized model chromophores mimicking the core structure of GdFP through a six-step sequence starting from commercially available this compound.

Q3: Are there any reported instances of polymorphism in this compound?

A3: Yes, research focusing on solid forms of organic molecules has revealed unexpected polymorphism in nitroanilines, including this compound. Using techniques like Microvate reaction blocks, researchers have identified a pure crystalline form of this compound belonging to the space group P21 .

Q4: Has this compound been used in the development of analytical methods?

A4: Yes, this compound has been employed in the development of voltammetric determination techniques. Researchers have explored the use of C18 modified carbon paste electrodes for the voltammetric determination of Ioxynil, highlighting the potential applications of this compound in analytical chemistry .

Q5: Can this compound participate in the formation of Schiff bases?

A5: Absolutely. A study focusing on the crystal structure and Hirshfeld surface analysis of a novel Schiff base compound utilized this compound as a reactant . The researchers synthesized the Schiff base by reacting 5-nitrothiophene-2-carbaldehyde with this compound, resulting in a crystal structure stabilized by weak C—H⋯O hydrogen bonds.

Q6: What about the use of this compound in transition-metal-free reactions?

A6: Research has shown that this compound derivatives can be utilized in one-pot synthesis of 2-arylindole derivatives without the need for transition metal catalysts . Specifically, N-acetyl-2-methyl-3-nitroaniline reacts with 2-fluorobenzaldehydes in the presence of Cs2CO3 in DMF at 60 °C, yielding the desired 2-arylindole derivatives.

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